Allylthiopropionate chemical structure and properties
Allylthiopropionate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylthiopropionate, also known as S-allyl propanethioate, is a thioester compound with the molecular formula C₆H₁₀OS. While it is recognized as a flavoring agent, its complete biochemical and pharmacological profile remains an area of active investigation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectral characteristics of allylthiopropionate. It also explores the biological activities of structurally related organosulfur compounds to offer context for potential research and development applications. This document is intended to serve as a foundational resource for scientists interested in the synthesis, characterization, and potential therapeutic applications of this compound.
Chemical Structure and Identification
Allylthiopropionate is a thioester characterized by a propionyl group attached to an allyl group through a sulfur atom.
Chemical Structure:
Figure 1: Chemical structure of Allylthiopropionate.
Identifiers:
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IUPAC Name: S-prop-2-enyl propanethioate[1]
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CAS Number: 41820-22-8
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Molecular Formula: C₆H₁₀OS[2]
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Molecular Weight: 130.21 g/mol [2]
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Synonyms: Allyl thiopropionate, S-Allyl thiopropionate, Propanethioic acid, S-2-propenyl ester, FEMA 3329[1]
Physicochemical Properties
A summary of the key physicochemical properties of allylthiopropionate is presented in the table below.
| Property | Value | Reference |
| Boiling Point | 151.4 ± 19.0 °C (Predicted) | |
| Density | 0.965 g/mL at 25 °C | |
| Refractive Index | n20/D 1.482 | |
| Flash Point | 119 °F | |
| LogP | 2.08 | |
| Odor | Fresh, onion, garlic, green, gassy at 0.10% in propylene glycol | |
| Odor Type | Alliaceous |
Spectral Data for Structural Elucidation
The following sections detail the expected spectral characteristics of allylthiopropionate, which are crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Chemical Shifts:
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Allyl Group:
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-CH₂-S-: ~3.2-3.4 ppm (doublet)
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-CH=CH₂: ~5.7-5.9 ppm (multiplet)
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=CH₂: ~5.0-5.2 ppm (multiplet)
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Propionyl Group:
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-C(=O)-CH₂-: ~2.5-2.7 ppm (quartet)
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-CH₃: ~1.1-1.3 ppm (triplet)
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Predicted ¹³C NMR Chemical Shifts:
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Allyl Group:
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-CH₂-S-: ~35-40 ppm
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-CH=: ~130-135 ppm
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=CH₂: ~115-120 ppm
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Propionyl Group:
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-C=O: ~195-200 ppm
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-CH₂-: ~30-35 ppm
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-CH₃: ~8-12 ppm
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Infrared (IR) Spectroscopy
The IR spectrum of allylthiopropionate is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Thioester) | 1690 - 1715 (strong) |
| C=C (Alkene) | 1640 - 1680 (variable) |
| =C-H (Alkene) | 3010 - 3100 (medium) |
| C-H (Alkane) | 2850 - 2960 (medium to strong) |
| C-S Stretch | 600 - 800 (weak to medium) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of allylthiopropionate would be expected to show a molecular ion peak (M⁺) at m/z 130. Key fragmentation patterns would likely involve:
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Loss of the allyl group (•CH₂CH=CH₂) resulting in a fragment at m/z 89.
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Loss of the propionyl group (•C(=O)CH₂CH₃) resulting in a fragment at m/z 73.
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McLafferty rearrangement is also a possibility.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of allylthiopropionate are not extensively reported in readily available literature. However, a general synthetic approach can be proposed based on standard thioesterification reactions.
Proposed Synthesis of Allylthiopropionate
This proposed method involves the reaction of an allyl halide with a thiopropionate salt.
Figure 2: Proposed synthetic workflow for allylthiopropionate.
Methodology:
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Preparation of Thiopropanoic Acid: Propanoic acid is reacted with a thionating agent, such as Lawesson's reagent, in an appropriate solvent (e.g., toluene) under reflux to yield thiopropanoic acid.
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Formation of Thiopropionate Salt: The resulting thiopropanoic acid is then treated with a base, such as sodium hydride or sodium hydroxide, in an anhydrous solvent (e.g., THF) to form the corresponding sodium thiopropionate.
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Thioesterification: Allyl bromide is added dropwise to the solution of sodium thiopropionate at room temperature. The reaction mixture is stirred for several hours to allow for the nucleophilic substitution to occur, forming allylthiopropionate.
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Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Note: This is a generalized protocol. Reaction conditions, such as temperature, reaction time, and choice of base and solvent, would need to be optimized.
Biological Activity and Potential Applications in Drug Development
Currently, there is a lack of direct studies on the specific biological activities and signaling pathways of allylthiopropionate. However, the broader class of organosulfur compounds, particularly those derived from garlic and other Allium species, have been extensively studied and shown to possess a range of therapeutic properties. These findings may provide a basis for investigating the potential of allylthiopropionate in drug development.
Context from Structurally Related Compounds
Many organosulfur compounds containing allyl groups, such as allicin and allyl isothiocyanate, have demonstrated significant biological effects.
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Antimicrobial Activity: Allicin and related thiosulfinates exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[3][4] The proposed mechanism involves the reaction of the thiosulfinate group with thiol groups in essential enzymes.[3] Allyl isothiocyanate has also been shown to have strong antimicrobial properties.[5]
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Anticancer Activity: Allyl isothiocyanate has been investigated for its anticancer properties in various cancer models.[1][6] Studies on 3-allylthio-6-(mono or disubstituted)aminopyridazines, which contain an allylthio moiety, have shown antiproliferative activities against several cancer cell lines.
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Anti-inflammatory Activity: Allyl isothiocyanate has been shown to possess anti-inflammatory properties by modulating signaling pathways such as JNK/NF-κB/TNF-α.[7] Extracts from Allium species, rich in organosulfur compounds, have also demonstrated anti-inflammatory effects.[8]
Figure 3: Simplified signaling pathway for the anti-inflammatory action of Allyl Isothiocyanate.
Given the structural similarities, it is plausible that allylthiopropionate may exhibit some of these biological activities. Further research is warranted to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Conclusion
Allylthiopropionate is a well-characterized compound in terms of its chemical structure and physical properties. However, its biological activities and potential therapeutic applications remain largely unexplored. The information presented in this guide, including its physicochemical data, spectral characteristics, and a proposed synthetic route, provides a solid foundation for researchers. The known biological activities of structurally related organosulfur compounds suggest that allylthiopropionate could be a valuable candidate for further investigation in the fields of medicinal chemistry and drug development. Future studies should focus on the development of a reliable synthetic protocol and the systematic evaluation of its biological effects to unlock its full potential.
References
- 1. Anti-cancer activities of allyl isothiocyanate and its conjugated silicon quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. A Comparison of the Antibacterial and Antifungal Activities of Thiosulfinate Analogues of Allicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial mechanism of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective and Anti-Inflammatory Activities of Allyl Isothiocyanate through Attenuation of JNK/NF-κB/TNF-α Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Antioxidant Effects Induced by Allium sativum L. Extracts on an Ex Vivo Experimental Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
